N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide, also known as ITQ-39, is a novel compound with potential therapeutic applications. It was first synthesized in 2011 by a team of researchers from the University of Texas at Austin. Since then, ITQ-39 has been the subject of numerous scientific studies due to its unique chemical structure and promising biological properties.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Rh(III)-Catalyzed Directed C-H Olefination : The compound has been utilized in Rh(III)-catalyzed oxidative olefination by directed C-H bond activation, showcasing its role in the selective formation of valuable tetrahydroisoquinolinone products. This process is noted for its mildness, practicality, selectivity, and high yield, emphasizing the compound's utility in facilitating efficient synthetic routes (Rakshit et al., 2011).
Pharmaceutical Research
Antitumor Applications : A study demonstrated the utility of N-methoxybenzamides in the synthesis of 3-acyl isoquinolin-1(2H)-ones via rhodium(III)-catalyzed C-H activation, revealing potent antitumor activities against various human cancer cells. The synthesized compounds inhibited proliferation and induced apoptosis in cancer cells, suggesting promising applications in anti-cancer drug discovery (Bian et al., 2020).
Synthesis of Isoquinoline Derivatives : A one-pot, three-component reaction catalyzed by rhodium(III) has been developed to synthesize isoquinoline derivatives, illustrating an alternative pathway for constructing complex organic molecules. This method underscores the compound's significance in the development of novel pharmaceuticals (Zhou et al., 2019).
Anticonvulsant Activity : Research identified N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity, highlighting the compound's relevance in addressing neurological disorders. These findings pave the way for the development of new therapeutic agents for epilepsy and related conditions (Chan et al., 1998).
Eigenschaften
IUPAC Name |
3-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)21(25)23-11-5-7-15-9-10-17(13-19(15)23)22-20(24)16-6-4-8-18(12-16)26-3/h4,6,8-10,12-14H,5,7,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSODVJAPVYFLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.